H-Phe-Leu-OBzl.HCl
Description
Significance of Dipeptides in Chemical Synthesis and Biochemical Research
Dipeptides are significant in both chemical synthesis and biochemical research for several reasons. As the basic units of peptide chains, their controlled formation is the cornerstone of synthesizing longer peptides and proteins. numberanalytics.com In biochemical research, dipeptides serve as model compounds for studying drug-protein interactions and enzyme activity, helping to elucidate complex biological processes. taylorandfrancis.comchemimpex.com They can also possess distinct biological activities themselves, participating in various physiological processes and serving as potential therapeutic agents or leads. numberanalytics.comresearchgate.net The ability to synthesize specific dipeptides allows researchers to explore these activities and their potential applications in areas such as drug development and the design of biomaterials. chemimpex.comdergipark.org.tr
Strategic Applications of Protecting Groups in Peptide Elongation
Peptide synthesis, especially the creation of sequences longer than a few amino acids, necessitates the use of protecting groups. americanpeptidesociety.orgiris-biotech.de Amino acids contain multiple reactive functional groups (amino, carboxyl, and sometimes reactive side chains) that can lead to unwanted side reactions, such as self-coupling or branching, if not temporarily masked. bachem.com Protecting groups selectively block these functionalities, ensuring that peptide bond formation occurs only between the desired carboxyl group of one amino acid and the amino group of the growing peptide chain. americanpeptidesociety.orgiris-biotech.de
Protecting groups are broadly categorized based on their lability and the conditions required for their removal. iris-biotech.decsic.es Temporary protecting groups, like the fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) groups, are used to protect the alpha-amino group and are removed at each step of peptide elongation to allow the next amino acid to be coupled. americanpeptidesociety.orgiris-biotech.demdpi.com Permanent protecting groups are stable throughout the synthesis and are typically removed at the very end, often used for side-chain functionalities or anchoring to a solid support in solid-phase peptide synthesis (SPPS). iris-biotech.decsic.esmdpi.com The strategic choice and orthogonal removal of these protecting groups are critical for the successful and efficient synthesis of peptides with the correct sequence and structure. iris-biotech.decsic.es
H-Phe-Leu-OBzl.HCl as a Key Building Block in Convergent and Stepwise Peptide Synthesis
This compound is a protected dipeptide derivative where the N-terminal amino group is unprotected (indicated by "H-"), the peptide bond is formed between phenylalanine (Phe) and leucine (B10760876) (Leu), and the C-terminal carboxyl group of leucine is protected as a benzyl (B1604629) ester (-OBzl). The compound exists as a hydrochloride salt (.HCl), which protonates the free N-terminal amino group, enhancing its stability and handling properties.
This specific dipeptide derivative serves as a valuable building block in both stepwise and convergent peptide synthesis approaches. In stepwise synthesis, amino acids are added one by one to a growing peptide chain. While individual protected amino acids are typically used, pre-formed protected dipeptides like this compound can be incorporated to add two amino acids simultaneously, potentially increasing efficiency and reducing the number of coupling steps, especially when the dipeptide sequence is a repeating motif or a known stable unit.
In convergent synthesis, pre-synthesized peptide fragments are coupled together to form a longer peptide chain. This compound, with its free N-terminus and protected C-terminus, is ideally suited for coupling with another peptide fragment or a protected amino acid that has a free carboxyl group. This fragment condensation approach can be advantageous for the synthesis of longer or more complex peptides, allowing for the purification and characterization of smaller intermediates before coupling, thus simplifying the final purification. rsc.org
Research has demonstrated the utility of protected dipeptides in synthetic strategies. For example, studies on the synthesis of diketopiperazines, which can serve as building blocks, have involved the formation of dipeptides from protected amino acids. acs.org The synthesis of Boc-Phe-Leu-OMe, a related protected dipeptide, has been reported, highlighting methods for forming the peptide bond between protected phenylalanine and leucine methyl ester. researchgate.net Although this compound has a benzyl ester C-terminal protection, the principle of forming the Phe-Leu peptide bond using protected amino acids or dipeptide units is central to its application. The benzyl ester protecting group is acid-labile and can be removed under conditions that are orthogonal to other commonly used protecting groups like Fmoc, making this compound compatible with various synthetic strategies. bachem.comgoogle.com Its use as a pre-formed dipeptide building block allows for the introduction of the Phe-Leu sequence in a single coupling step, streamlining the synthesis of peptides containing this specific motif.
Properties of this compound
H-Phe-Leu-OBzl is a versatile peptide derivative used in biochemical applications, including drug development and peptide synthesis. chemimpex.com It is known for its stability and solubility, making it useful as a building block for synthesizing more complex peptides. chemimpex.com
While specific detailed research findings solely focused on the synthesis and application of this compound in isolation are not extensively detailed in the provided search results beyond its general use as a building block chemimpex.com, the broader context of dipeptide synthesis and the use of protected dipeptides in both stepwise and convergent approaches rsc.orgacs.org supports its role as a key intermediate. The synthesis of related protected dipeptides, such as Boc-Phe-Leu-OMe, demonstrates the chemical feasibility and methodologies involved in creating the Phe-Leu peptide bond with appropriate protection strategies. researchgate.net
The application of this compound in peptide synthesis contributes to the development of peptide-based drugs and aids in the exploration of peptide functionalities in biological systems. chemimpex.com
Here is a summary of some properties of a related compound, Phe-Leu-OBzl (the free base form), based on available data chemimpex.com:
| Property | Value |
| CAS Number | 63649-15-0 |
| Molecular Formula | C₂₂H₂₈N₂O₃ |
| Molecular Weight | 368.48 |
| Melting Point | 157-163 °C |
| Optical Rotation | [(\alpha)]D²⁰ = -18 ± 2º (C=1 in MeOH) |
Note: The provided data is for the free base Phe-Leu-OBzl. The hydrochloride salt (this compound) would have slightly different molecular formula (including HCl), molecular weight, and potentially melting point and optical rotation due to the presence of the salt.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H29ClN2O3 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-16(2)13-20(22(26)27-15-18-11-7-4-8-12-18)24-21(25)19(23)14-17-9-5-3-6-10-17;/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,25);1H/t19-,20-;/m0./s1 |
InChI Key |
NJFGWVTXCWWAHA-FKLPMGAJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for H Phe Leu Obzl.hcl and Analogous Dipeptide Derivatives
Solution-Phase Peptide Synthesis (LPPS) Protocols
Liquid-phase peptide synthesis (LPPS) remains a cornerstone for the production of peptides, particularly for shorter sequences and large-scale synthesis where the purification of intermediates is feasible. The synthesis of H-Phe-Leu-OBzl.HCl in solution typically involves the coupling of an N-protected phenylalanine derivative with a C-protected leucine (B10760876) benzyl (B1604629) ester, followed by the deprotection of the N-terminal protecting group to yield the hydrochloride salt.
Conventional Coupling Reagent Applications
The formation of the amide bond between two amino acids is the critical step in peptide synthesis and requires the activation of the carboxylic acid moiety of the N-protected amino acid. Several classes of reagents have been developed to facilitate this process efficiently while minimizing side reactions, most notably racemization.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used condensing agents in peptide synthesis. They react with the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the leucine benzyl ester to form the peptide bond.
To enhance the efficiency of the coupling reaction and suppress racemization, additives are commonly employed. 1-Hydroxybenzotriazole (B26582) (HOBt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are two such additives. bachem.com They react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization. bachem.com This active ester then reacts with the amine component to yield the desired dipeptide. The use of EDC is particularly advantageous in solution-phase synthesis as the resulting urea byproduct is water-soluble, facilitating its removal during workup. nih.gov
Table 1: Examples of Carbodiimide-Mediated Dipeptide Synthesis
| N-Protected Amino Acid | Amino Acid Ester | Coupling Reagent | Additive | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Boc-L-Alanine | L-Leucine methyl ester | EDC | HOBt | DIEA | DMF | Boc-Ala-Leu-OMe | 83 | google.com |
| Boc-L-Leucine | L-Alanine benzyl ester | DCC | HOBt | NMM | CH2Cl2/DMF | Boc-Leu-Ala-OBzl | ~90 | nih.gov |
| Z-L-Phenylalanine | L-Leucine benzyl ester | EDC | HOBt | NMM | CH2Cl2 | Z-Phe-Leu-OBzl | ~85 | nih.gov |
The active ester method involves the pre-formation of an ester of the N-protected amino acid with a leaving group that is susceptible to nucleophilic displacement by the amino group of the second amino acid. Common active esters include N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. rsc.orgchemicalbook.com These esters can be isolated, purified, and stored before being used in the coupling reaction, which proceeds under mild conditions, often without the need for an additional coupling reagent. For instance, the N-hydroxysuccinimide ester of carbobenzoxy-L-phenylalanine has been used to synthesize dipeptides in high yields. chemicalbook.com
The mixed anhydride method is another classical approach to peptide bond formation. google.comthieme-connect.deorganicreactions.org In this method, the N-protected amino acid is reacted with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM). thieme-connect.de This forms a mixed carbonic-carboxylic anhydride, which is a highly activated species. The subsequent addition of the amino acid ester leads to the formation of the peptide bond. A key advantage of this method is the rapid reaction rate at low temperatures. thieme-connect.de
Table 2: Examples of Active Ester and Mixed Anhydride Dipeptide Synthesis
| Method | N-Protected Amino Acid | Activating Agent/Ester | Amino Acid Ester | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Active Ester | Carbobenzoxy-L-phenylalanine | N-Hydroxysuccinimide | Ethyl tyrosinate | - | Dimethoxyethane | Z-Phe-Tyr-OEt | 85 | chemicalbook.com |
| Active Ester | Boc-L-Alanine | Pentafluorophenol | L-Leucine benzyl ester | DIEA | DMF | Boc-Ala-Leu-OBzl | ~78 | nih.gov |
| Mixed Anhydride | Z-Gly-Phe-OH | Isobutyl chloroformate | Glycine (B1666218) ethyl ester HCl | NMM/TEA | THF/DMF | Z-Gly-Phe-Gly-OEt | ~90 | thieme-connect.de |
More recently, hypervalent iodine(III) reagents have emerged as powerful tools for peptide coupling. frontiersin.orgnih.govnih.gov Compounds such as 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz) have been shown to mediate the synthesis of dipeptides from both standard and sterically hindered amino acids in the presence of a phosphine and an organic base. frontiersin.orgnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net This method offers rapid reaction times and good to excellent yields. The proposed mechanism involves the formation of a reactive acyl intermediate that readily undergoes nucleophilic attack by the amine component.
Table 3: Dipeptide Synthesis using IBA-OBz Hypervalent Iodine Reagent
| N-Protected Amino Acid | Amino Acid Ester | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Boc-L-Phenylalanine | Glycine methyl ester | DMAP | DCE | Boc-Phe-Gly-OMe | 92 | frontiersin.org |
| Cbz-L-Alanine | L-Alanine methyl ester | DMAP | DCE | Cbz-Ala-Ala-OMe | 85 | frontiersin.org |
| Boc-L-Valine | L-Valine methyl ester | DMAP | DCE | Boc-Val-Val-OMe | 78 | frontiersin.org |
Deprotonation and Salt Handling in Amine Component Preparation
The amine component in the coupling reaction, in this case, L-leucine benzyl ester, is often available as a hydrochloride salt to improve its stability and handling. Prior to the coupling reaction, the free amine must be generated from its salt form.
There are several strategies to deprotonate the hydrochloride salt of the amino acid ester. A common approach is the in situ neutralization of the salt using a tertiary amine base such as triethylamine (TEA), N-methylmorpholine (NMM), or diisopropylethylamine (DIPEA) directly in the reaction mixture before the addition of the coupling agent. peptide.com DIPEA is often favored due to its steric hindrance, which minimizes its nucleophilic character and potential side reactions. nih.gov
An alternative method involves the deprotonation of the hydrochloride salt using activated zinc dust. nih.govresearchgate.net This method is reported to be neat and quantitative, providing the free amino acid ester in good yield and purity, which can then be used in the subsequent coupling step. This can be advantageous as it avoids the presence of a tertiary amine and its corresponding hydrochloride salt during the coupling reaction, which can sometimes interfere with the process.
Table 4: Comparison of Deprotonation Strategies for Amino Acid Ester Hydrochlorides
| Hydrochloride Salt | Deprotonation Method | Reagent | Solvent | Outcome | Reference |
|---|---|---|---|---|---|
| L-Proline methyl ester HCl | Zinc Dust | Activated Zinc Dust | Dichloromethane (B109758) | Isolation of free ester in good yield and purity. | researchgate.net |
| L-Phenylalanine methyl ester HCl | In situ Neutralization | Triethylamine | Ethyl Acetate (B1210297) | Generation of free ester for subsequent enzymatic coupling. | google.com |
| Amino Acid Ester HCl | In situ Neutralization | DIPEA | DMF | Common practice in solid-phase and solution-phase peptide synthesis. | peptide.com |
Influence of Base Selection on Reaction Efficiency and Side Product Formation
In solution-phase peptide synthesis, the formation of the peptide bond is typically facilitated by a coupling reagent and a base. The choice of base is critical as it not only facilitates the reaction but also significantly influences reaction efficiency and the formation of undesirable side products, most notably racemization.
Organic tertiary amines are commonly employed for this purpose. The primary role of the base is to neutralize the protonated amine component and to activate the coupling reagent. However, the basicity and steric hindrance of the amine can lead to different outcomes.
N-Methylmorpholine (NMM) : NMM is a moderately strong base that is often favored due to a lower tendency to cause racemization at the activated carboxyl residue compared to more hindered or stronger bases.
Diisopropylethylamine (DIEA) : Also known as Hünig's base, DIEA is a sterically hindered, non-nucleophilic base. Its bulkiness prevents it from acting as a nucleophile, but its strong basicity can sometimes promote side reactions, including racemization, especially with sensitive amino acids.
Triethylamine (Et3N) : This is a common and inexpensive base used in coupling reactions. nih.gov However, it is known to be more prone to inducing racemization compared to NMM or DIEA, particularly when used with highly activating coupling reagents. nih.gov
Inorganic Bases : In some synthetic strategies, particularly under mechanochemical conditions, inorganic bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) are used. rsc.org These can be effective and are easily removed during workup, but their application in traditional solution-phase synthesis can be limited by solubility issues. rsc.org
Side product formation is a major concern governed by base selection. The most significant side reaction is the loss of chiral integrity (racemization) of the N-protected amino acid during the activation of its carboxyl group. Strong, sterically unhindered bases can abstract the α-proton of the activated amino acid, leading to the formation of a 5(4H)-oxazolone intermediate, which readily racemizes. The selection of a base with optimal strength and steric properties is therefore a key parameter in preserving stereochemical purity.
| Base | Common Abbreviation | pKa (Conjugate Acid) | Key Characteristics & Impact on Side Reactions |
| N-Methylmorpholine | NMM | 7.4 | Moderately basic; generally leads to low levels of racemization. |
| Diisopropylethylamine | DIEA | 10.7 | Strongly basic but sterically hindered; reduced nucleophilicity but can still promote racemization. peptide.com |
| Triethylamine | Et3N | 10.8 | Strongly basic and less hindered than DIEA; higher risk of promoting racemization. nih.gov |
| Potassium Carbonate | K2CO3 | 10.3 | Inorganic base; effective in certain systems like mechanosynthesis, avoids organic base residues. rsc.org |
Sustainable Approaches in Solution-Phase Dipeptide Synthesis
Growing environmental concerns have spurred the development of more sustainable or "green" synthetic methodologies, aiming to reduce the use of hazardous solvents and reagents. rsc.org
Mechanochemistry, which uses mechanical force (e.g., grinding, milling, or extrusion) to induce chemical reactions, has emerged as a powerful green alternative to traditional solvent-based methods. chemistryviews.orgnih.gov This approach can dramatically reduce or eliminate the need for bulk solvents, minimizing environmental pollution and waste. rsc.org
In a notable example, dipeptides have been synthesized efficiently using solvent-drop grinding. rsc.org This method involves grinding N-protected amino acids with an amine component in the presence of a coupling agent and a catalytic amount of a promoter under minimal solvent conditions. For instance, the coupling of various N-protected amino acids has been achieved using 2,4,6-trichloro-1,3,5-triazine (TCT) as an activator, a catalytic amount of triphenylphosphine (PPh3), and an inorganic base like K2CO3. rsc.org This technique is compatible with common protecting groups such as Fmoc, Cbz, and Boc and proceeds without detectable racemization. rsc.org
More advanced mechanochemical techniques, such as twin-screw extrusion, have been used for the continuous synthesis of dipeptides. chemistryviews.org Using reagents like diisopropylcarbodiimide (DIC) and OxymaPure, this method has produced various dipeptides and tripeptides in high yields with virtually no epimerization. chemistryviews.org
The solvents traditionally used in peptide synthesis, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM), are facing increasing regulatory scrutiny due to their toxicity. researchoutreach.orgnih.gov Consequently, significant research has focused on identifying viable, greener alternatives.
Promising green solvents include:
2-Methyltetrahydrofuran (2-MeTHF) : A bio-derived solvent that has shown good performance in some peptide synthesis applications. researchoutreach.org
Dimethyl Carbonate (DMC) : Considered a green solvent due to its low toxicity and biodegradability. researchoutreach.org
N-Butylpyrrolidinone (NBP) : A less hazardous alternative to NMP and DMF. researchoutreach.org
Ionic Liquids (ILs) : These are salts that are liquid at low temperatures and have negligible vapor pressure, making them environmentally benign alternatives to volatile organic compounds. scispace.comias.ac.in Certain basic ionic liquids can even serve a dual role as both solvent and base, eliminating the need for an external base in the coupling reaction. ias.ac.in
The transition to greener solvents is not without challenges, as factors like reagent solubility and, in SPPS, resin swelling must be carefully evaluated to ensure high reaction efficiency. researchoutreach.orgnih.gov
| Solvent | Classification | Key Advantages | Challenges |
| N,N-Dimethylformamide (DMF) | Traditional | Excellent solvating properties for reagents and peptides. rsc.org | Reproductive toxicity; facing regulatory restrictions. nih.gov |
| Dichloromethane (DCM) | Traditional | Good for swelling certain resins and dissolving reagents. | Carcinogenicity concerns; high volatility. rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Bio-derived; lower toxicity. | Can have lower solubility for some protected amino acids. researchoutreach.org |
| N-Butylpyrrolidinone (NBP) | Green | Lower toxicity profile than DMF/NMP. | Can be less efficient for certain difficult coupling steps. researchoutreach.org |
| Ionic Liquids | Green | Negligible vapor pressure; recyclable; tunable properties. scispace.com | Higher cost; potential viscosity and purification issues. |
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, is the dominant methodology for synthesizing peptides. masterorganicchemistry.com It involves the stepwise addition of protected amino acids to a growing chain anchored to an insoluble polymer resin, with excess reagents and by-products removed by simple filtration and washing. bachem.com
While SPPS typically involves the sequential addition of single amino acids, an alternative and powerful strategy is the use of pre-formed dipeptide or larger peptide fragments. chempep.com In this "fragment condensation" or "hybrid" approach, a dipeptide like Boc-Phe-Leu-OH or Fmoc-Phe-Leu-OH is first synthesized and purified via solution-phase methods. This purified fragment is then coupled to the N-terminus of the peptide chain growing on the solid support.
This strategy offers several advantages:
Increased Efficiency : It can accelerate the synthesis of long peptides by adding multiple residues in a single coupling step.
Minimization of Side Reactions : For sequences known to be difficult (e.g., prone to aggregation or side reactions during stepwise synthesis), incorporating them as a single, purified fragment can circumvent these issues.
Improved Purity : By synthesizing and purifying the dipeptide fragment beforehand, the introduction of deletion sequences or other impurities associated with incomplete coupling of a single amino acid is avoided.
A cornerstone of successful peptide synthesis is the use of orthogonal protecting groups, which allows for the selective removal of one type of protecting group in the presence of others. iris-biotech.de SPPS primarily relies on two main strategies: Fmoc/tBu and Boc/Bzl. The integration of a pre-formed dipeptide fragment must be compatible with the chosen scheme.
Fmoc/tBu Strategy : This is the most common approach and is a truly orthogonal system. iris-biotech.denih.gov The temporary Nα-amino group protection is provided by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed with a piperidine (B6355638) solution. iris-biotech.de Side-chain protecting groups are acid-labile, such as the tert-butyl (tBu) group, and are removed at the end of the synthesis along with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA). peptide.comiris-biotech.de To integrate a Phe-Leu fragment into this scheme, one would synthesize Fmoc-Phe-Leu-OH in solution, couple it to the resin-bound peptide, and then remove the Fmoc group with piperidine to continue chain elongation.
Boc/Bzl Strategy : This is an older, yet still relevant, "quasi-orthogonal" strategy. peptide.combiosynth.com It relies on differential acid lability. The temporary Nα-Boc (tert-butoxycarbonyl) group is removed with a moderate acid (e.g., 50% TFA in DCM), while the more permanent side-chain protecting groups (e.g., benzyl-based, Bzl) require a very strong acid like hydrogen fluoride (HF) for removal. peptide.commasterorganicchemistry.com For this strategy, one would prepare Boc-Phe-Leu-OH and, after coupling it to the resin, would use TFA to deprotect the N-terminus for the next coupling step.
Stereochemical Fidelity and Racemization Control in Phenylalanine Leucine Coupling
Mechanisms of Epimerization in Peptide Bond Formation
Racemization (or epimerization at a single chiral center) during peptide synthesis primarily occurs through two main base-catalyzed mechanisms: oxazol-5(4H)-one formation and direct α-hydrogen abstraction. mdpi.combachem.com
Oxazol-5(4H)-one Formation Pathways
The most predominant pathway for racemization in peptide synthesis involves the formation of a 5-membered ring intermediate known as an oxazol-5(4H)-one (also referred to as azlactone). mdpi.combibliomed.orgslideshare.net This occurs when the activated carboxyl group of an N-acylated amino acid cyclizes onto the amide nitrogen, abstracting the α-hydrogen and forming a relatively stable, planar oxazolone (B7731731) ring. mdpi.combachem.combibliomed.orgslideshare.net The planarity of the oxazolone allows for facile enolization, and subsequent reprotonation at the α-carbon can occur from either face, leading to a mixture of enantiomers (racemization) or diastereomers (epimerization). mdpi.combachem.combibliomed.orgslideshare.net
Role of Activating Reagents in Oxazolone Cyclization
The choice of activating reagent plays a significant role in the propensity for oxazolone formation. Reagents that form highly reactive intermediates can increase the likelihood of cyclization. Carbodiimides, such as DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), are common coupling reagents that activate the carboxyl group, forming an O-acylisourea intermediate. bachem.comiris-biotech.degoogle.com This intermediate can either react with the incoming amine to form the peptide bond or undergo intramolecular cyclization to form the oxazolone, especially in the presence of a base. bachem.comgoogle.com The formation of oxazolones during prolonged couplings can limit the use of certain coupling reagents. bachem.com
Direct α-Hydrogen Abstraction in Amino Acid Residues (e.g., Phenylalanine, Leucine)
While oxazolone formation is the primary mechanism for N-acylated amino acids, racemization can also occur through direct abstraction of the α-hydrogen by a base. mdpi.combachem.combibliomed.org This mechanism is more likely for amino acids with a relatively acidic α-hydrogen, which can be influenced by electron-withdrawing groups on the side chain or the nature of the N-protecting group. mdpi.combachem.com The abstraction of the α-proton generates a carbanion or enolate intermediate, which can then be reprotonated from either side, leading to racemization. mdpi.combibliomed.org Although phenylalanine and leucine (B10760876) are not typically considered among the most prone amino acids to direct α-hydrogen abstraction compared to residues like cysteine or histidine, the presence of activating groups and bases during coupling can still facilitate this pathway to some extent. mdpi.compeptide.com
Additive and Reagent Selection for Racemization Suppression
To mitigate racemization during peptide coupling, particularly in the formation of bonds like Phe-Leu, various additives and coupling reagents have been developed. The use of racemization-suppressing additives is a common strategy. bachem.comwikipedia.orgpeptide.com These additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), are typically used in conjunction with coupling reagents like carbodiimides. bachem.comiris-biotech.dewikipedia.orgluxembourg-bio.com
The mechanism by which these additives suppress racemization involves their reaction with the activated carboxyl intermediate (e.g., the O-acylisourea formed by carbodiimides) to form a more stable and reactive active ester (e.g., HOBt ester, HOAt ester, Oxyma ester). bachem.comiris-biotech.degoogle.comwikipedia.org These active esters are less prone to oxazolone formation and react more rapidly with the incoming amine component, thus favoring the desired peptide bond formation over the racemization pathway. bachem.comiris-biotech.degoogle.comwikipedia.org HOAt, for instance, has been shown to be more effective than HOBt in suppressing racemization in some cases, attributed to a neighboring group effect. bachem.comgoogle.com Oxyma Pure is presented as a non-explosive alternative to HOBt and HOAt, offering high coupling rates with low racemization when used with carbodiimides. bachem.comiris-biotech.deluxembourg-bio.com
Besides additives, the choice of the primary coupling reagent itself can influence racemization levels. Onium-type reagents, such as phosphonium (B103445) (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HATU, HBTU), are also widely used and can offer advantages in terms of coupling efficiency and reduced racemization compared to carbodiimides alone. bachem.comiris-biotech.dewikipedia.orgpeptide.com These reagents often lead to the formation of activated esters through different mechanisms, which can be less susceptible to oxazolone formation. wikipedia.org
The reaction conditions, including solvent and base, also play a critical role. Weaker bases, such as sym.-collidine, have been recommended in cases of increased racemization risk compared to stronger bases like DIPEA or NMM. bachem.com
Analytical Verification of Diastereomeric Purity in Synthetic H-Phe-Leu-OBzl.HCl
Ensuring the stereochemical purity of synthetic peptides like this compound is essential. Analytical methods are employed to verify the diastereomeric purity and quantify any epimerized byproducts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. polypeptide.comchiraltech.com
HPLC methods, particularly reversed-phase HPLC (RP-HPLC), can be developed to separate diastereomers. polypeptide.comnih.gov The separation is based on the subtle differences in physicochemical properties between the diastereomers, which arise from the altered stereochemistry at one or more chiral centers. polypeptide.comnih.gov
To specifically analyze chiral purity and separate enantiomers or diastereomers, specialized HPLC techniques are utilized. One approach involves the formation of diastereomers by reacting the peptide or its constituent amino acids with a chiral derivatizing agent, followed by separation on an achiral stationary phase. nih.gov Another common strategy is the use of chiral stationary phases or chiral selectors in the mobile phase with an achiral stationary phase. chiraltech.comnih.gov These methods allow for the direct separation of stereoisomers. chiraltech.comnih.gov
Analytical methods for monitoring peptide synthesis and assessing purity can be both qualitative and quantitative. researchgate.net For cleaved peptides, conventional analytical methods used in organic chemistry, including HPLC, can be applied. researchgate.net The development of robust analytical HPLC methods is crucial for monitoring the synthesis process and ensuring the purity of the final product. polypeptide.com Techniques like LC-MS or LC-MS/MS can be used to identify impurities, including diastereomers. polypeptide.com
The detection of low levels of epimerized products (e.g., at the 0.1% or 0.05% level) requires sensitive and well-validated analytical methods. nih.gov Capillary electrophoresis has also been explored for the analysis of enantiomeric purity of amino acids and the separation of peptide optical isomers. researchgate.net
Protecting Group Chemistry: Design and Implementation for H Phe Leu Obzl.hcl
Nα-Amino Protecting Group Orthogonality
In peptide synthesis, the term "orthogonality" refers to the use of protecting groups that can be removed under distinct chemical conditions. peptide.com This principle is fundamental to multi-step syntheses, as it allows for the sequential deprotection of specific functional groups while others remain intact. biosynth.com For the synthesis of a dipeptide like H-Phe-Leu-OBzl.HCl, the Nα-amino group of phenylalanine must be temporarily protected to allow for the activation of its carboxyl group and subsequent coupling with the amino group of leucine (B10760876) benzyl (B1604629) ester.
Boc (tert-Butoxycarbonyl): This group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.org The Boc strategy was one of the first widely adopted methods in solid-phase peptide synthesis (SPPS). peptide.comamericanpeptidesociety.org While effective, the repeated use of strong acid for deprotection can potentially lead to the degradation of sensitive peptide sequences. americanpeptidesociety.org
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and is cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in dimethylformamide (DMF). americanpeptidesociety.orglibretexts.org The mildness of the deprotection step is a significant advantage, making the Fmoc strategy highly popular in modern peptide synthesis, especially for longer and more complex peptides. americanpeptidesociety.orgiris-biotech.de
Cbz (Benzyloxycarbonyl or Z): The Cbz group is a well-established amino protecting group, particularly in solution-phase synthesis. peptide.comcreative-peptides.com It is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. Its removal is typically achieved through catalytic hydrogenation (e.g., H₂/Pd) or with strong acids like HBr in acetic acid. creative-peptides.compublish.csiro.au
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Advantages | Disadvantages |
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Strong acid (e.g., TFA) americanpeptidesociety.org | Robust, well-established chemistry. | Requires harsh acidic conditions for removal. americanpeptidesociety.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Mild base (e.g., 20% piperidine in DMF) libretexts.org | Mild deprotection conditions, suitable for automated synthesis. americanpeptidesociety.org | Can be sensitive to certain nucleophiles. |
| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂-O-CO- | Catalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH) creative-peptides.com | Stable to mild acid/base, useful in solution phase. peptide.com | Hydrogenation is incompatible with sulfur-containing amino acids. publish.csiro.au |
The p-Nitrobenzyloxycarbonyl (pNZ) group is another Nα-protecting group that offers unique advantages in terms of orthogonality. The pNZ group is stable to the acidic conditions used to cleave Boc groups and the basic conditions for Fmoc removal. researchgate.netluxembourg-bio.com Its removal is achieved under neutral, reductive conditions, for instance, using SnCl₂ with a catalytic amount of acid or through catalytic hydrogenation. luxembourg-bio.comluxembourg-bio.com
This orthogonality makes the pNZ group highly compatible with benzyl ester (OBzl) carboxyl protection. Since both pNZ and OBzl groups can be cleaved by catalytic hydrogenation, a final, simultaneous deprotection step can be envisioned. publish.csiro.au However, the key advantage lies in the differential lability under other conditions. For instance, a synthetic strategy could involve the selective removal of a different protecting group (like Fmoc or Boc) elsewhere in the molecule while leaving both the pNZ and OBzl groups intact. Furthermore, the conditions for reductive cleavage of pNZ (e.g., with SnCl₂) can be tuned to be milder than those required for the hydrogenolysis of the benzyl ester, offering a degree of selective removal if needed. luxembourg-bio.com The use of pNZ is particularly valuable in complex syntheses, such as the preparation of cyclic peptides, where it can be used in conjunction with a p-nitrobenzyl (pNB) ester to allow for simultaneous side-chain and C-terminal deprotection before cyclization. luxembourg-bio.com
Carboxyl Protecting Group: Benzyl Ester (OBzl)
To prevent the carboxyl group of the C-terminal amino acid (Leucine in this case) from reacting during the peptide coupling step, it must be protected. libretexts.org The benzyl ester (OBzl) is a commonly used protecting group for this purpose due to its relative stability and the specific conditions required for its cleavage. libretexts.orgalchemyst.co.uk
The most common method for preparing amino acid benzyl esters is the Fischer-Speier esterification. researchgate.net This reaction typically involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). researchgate.netunimi.it The reaction is driven to completion by removing the water formed during the esterification, often by azeotropic distillation using a solvent like cyclohexane. researchgate.netunimi.it The final product is often isolated as a stable crystalline salt, such as the p-toluenesulfonate salt. unimi.itnordmann.global This method has been successfully applied to the esterification of various amino acids, including leucine. unimi.it Alternative methods include using benzyl chloride with the amino acid in an ionic liquid medium. researchgate.net
The benzyl ester group is valued for its selective removal under conditions that often leave other protecting groups, such as Boc or Fmoc, intact. The two primary methods for cleaving benzyl esters are catalytic hydrogenation and acidolysis.
Catalytic Hydrogenation: This is a very common and mild method for deprotecting benzyl esters. libretexts.orgpublish.csiro.au The reaction involves treating the protected peptide with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C). The weak benzylic C-O bond is cleaved, yielding the free carboxylic acid and toluene (B28343) as a byproduct. libretexts.org This method is highly efficient but is incompatible with peptides containing sulfur (e.g., cysteine, methionine) as these amino acids can poison the catalyst. publish.csiro.au
Acidolysis: Benzyl esters can also be cleaved by treatment with strong acids. publish.csiro.au While they are more resistant to acid than Boc groups, prolonged exposure to strong acids like hydrogen bromide (HBr) in acetic acid can effectively remove the benzyl group. publish.csiro.au Trifluoroacetic acid (TFA), the reagent used for Boc removal, typically does not cleave benzyl esters under standard conditions, which is a key aspect of the Boc/Bn orthogonal strategy. biosynth.comiris-biotech.de
| Cleavage Method | Reagents | Conditions | Compatibility Issues |
| Catalytic Hydrogenation | H₂, Pd/C | Atmospheric or elevated pressure | Incompatible with sulfur-containing amino acids (catalyst poisoning). publish.csiro.au |
| Acidolysis | HBr in Acetic Acid | Room temperature | Can affect other acid-labile groups if present. publish.csiro.au |
| Transesterification | KCN in Benzyl Alcohol | Elevated temperatures | Rate can be influenced by the specific peptide sequence. cdnsciencepub.com |
The Significance of the Hydrochloride Salt (HCl)
Peptides and their derivatives are often isolated and stored as salts to improve their stability and handling properties. ambiopharm.com H-Phe-Leu-OBzl is isolated as a hydrochloride (HCl) salt, which means the free amino group at the N-terminus of the phenylalanine residue is protonated (—NH₃⁺), with chloride (Cl⁻) as the counter-ion.
The formation of a hydrochloride salt serves several important functions:
Enhanced Stability: The salt form is generally more crystalline and less hygroscopic than the free base, which improves shelf-life and stability during storage. google.com By neutralizing basic functional groups, salt formation can minimize unwanted side reactions. google.com
Improved Solubility: Salt formation can significantly alter the solubility profile of a compound. acs.org Hydrochloride salts often exhibit increased solubility in aqueous solutions or polar solvents compared to the corresponding free base, which can be advantageous for purification or subsequent reaction steps. ambiopharm.comacs.org
Purification and Handling: The crystalline nature of salts facilitates purification by recrystallization. unimi.it As a solid, the hydrochloride salt is easier to weigh and handle accurately compared to potentially oily or amorphous free bases.
Prevention of Side Reactions: In some cases, the protonation of the N-terminal amine prevents it from participating in undesirable reactions, such as the formation of diketopiperazines, particularly in dipeptide esters. alchemyst.co.uk
In the context of peptide synthesis, the final product is often obtained as a trifluoroacetate (B77799) (TFA) salt if TFA-containing buffers are used during HPLC purification. ambiopharm.comomizzur.com This is often converted to a more biocompatible or pharmaceutically acceptable salt, such as acetate (B1210297) or hydrochloride, through an ion-exchange process. ambiopharm.comrsc.org
Stabilization of the Free Amine Functionality
In peptide synthesis, the N-terminal amine of an amino acid or peptide is a nucleophilic site prone to various side reactions, such as self-condensation or reaction with other electrophiles present in the reaction mixture. To mitigate this reactivity, the amine group is often "protected." In the case of this compound, the stabilization of the free amine of the phenylalanine residue is achieved through its protonation by hydrochloric acid to form a hydrochloride salt.
This acid-base reaction converts the primary amine (-NH2) into an ammonium (B1175870) salt (-NH3+Cl-). This protonation effectively neutralizes the nucleophilicity of the amine, thereby preventing it from participating in unwanted reactions. organic-chemistry.org The presence of the positive charge on the nitrogen atom withdraws electron density, rendering it non-nucleophilic under standard coupling conditions. This strategy is a common and effective method for protecting the N-terminal amine of amino acid and peptide esters.
The general procedure for the deprotection of a preceding N-terminal protecting group, such as a tert-butoxycarbonyl (Boc) group, often involves treatment with an acid like HCl in an organic solvent. chemicalbook.com This not only removes the Boc group but also simultaneously forms the hydrochloride salt of the newly liberated N-terminal amine, preparing it for the subsequent coupling step in a stable, protected form. The stability of this compound as a solid crystalline powder is indicative of the effectiveness of this salt formation in creating a stable and manageable peptide intermediate. chemicalbook.compeptide.com
Influence on Solubility and Handling Characteristics of the Peptide Intermediate
The benzyl ester (OBzl) at the C-terminus of the leucine residue is a hydrophobic group. Its presence generally increases the solubility of the peptide intermediate in organic solvents such as dichloromethane (B109758), chloroform, and ethyl acetate, while decreasing its solubility in aqueous solutions. chemicalbook.comthieme-connect.de This characteristic is advantageous during the work-up and purification stages of solution-phase peptide synthesis, as it allows for efficient extraction and crystallization from organic solvents. The benzyl ester group can also contribute to the crystallinity of the peptide, which facilitates its handling as a solid. rhhz.net
The combination of the hydrophobic benzyl ester and the hydrophilic hydrochloride salt results in a compound with balanced solubility properties. The ability to be soluble in a range of organic solvents is crucial for its use in subsequent coupling reactions. chemicalbook.com Furthermore, the formation of a stable, crystalline solid hydrochloride salt simplifies the handling, storage, and weighing of the peptide intermediate. peptide.com
Below is a table summarizing the general influence of the protecting group and salt form on the properties of a peptide intermediate like this compound.
| Component | Chemical Nature | Influence on Solubility | Influence on Handling |
| Benzyl Ester (-OBzl) | Hydrophobic, Aromatic | Increases solubility in organic solvents (e.g., CH2Cl2, EtOAc). Decreases solubility in aqueous solutions. | Promotes crystallinity, allowing for easier isolation and handling as a solid. |
| Hydrochloride (-HCl) | Ionic Salt | Increases solubility in polar solvents (e.g., H2O, MeOH). | Forms a stable, non-hygroscopic crystalline solid, which is easy to handle and store. |
The careful selection of the benzyl ester as the C-terminal protecting group and the use of the hydrochloride salt for N-terminal amine protection provide a peptide intermediate with favorable characteristics for solution-phase peptide synthesis. This strategy balances the need for reactivity in the subsequent coupling step with the practical requirements of stability, solubility, and ease of handling.
Fragment Condensation Approaches Utilizing H Phe Leu Obzl.hcl
Design Principles for Convergent Peptide Synthesis
The choice of fragments is a critical aspect of this strategy. Ideally, fragments are designed to be coupled at amino acid residues that are less prone to racemization, such as glycine (B1666218) or proline. The C-terminal amino acid of the N-protected fragment is activated for coupling, and fragments with a C-terminal glycine are often preferred as they are achiral and thus not at risk of racemization.
The selection of protecting groups is another cornerstone of convergent synthesis design. Orthogonal protecting group strategies are essential, allowing for the selective deprotection of either the N-terminus or the C-terminus of a fragment without affecting other protecting groups on the side chains or the other terminus. For a fragment like H-Phe-Leu-OBzl.HCl, the benzyl (B1604629) ester (OBzl) protects the C-terminus of the leucine (B10760876) residue, while the N-terminus of the phenylalanine is available for coupling, typically after neutralization of the hydrochloride salt.
Strategies for Coupling this compound with N-Protected Amino Acids or Peptides
The coupling of the dipeptide fragment this compound to an N-protected amino acid or peptide fragment is a critical step in the convergent synthesis strategy. This process involves the formation of a new peptide bond between the N-terminal amine of the phenylalanine residue in this compound and the activated C-terminal carboxyl group of the N-protected fragment.
A variety of coupling reagents can be employed to facilitate this reaction. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are commonly used activators. To suppress side reactions and reduce the risk of racemization, these are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective and are known for their high coupling efficiencies and low rates of racemization.
The choice of solvent is crucial for a successful coupling reaction. The solvent must be able to dissolve all reactants, including the peptide fragments and coupling reagents, to ensure a homogeneous reaction mixture. Common solvents used in peptide synthesis include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). For hydrophobic fragments, the use of co-solvents or "magic mixtures" (e.g., a combination of DCM, DMF, and NMP) can be beneficial in improving solubility and preventing aggregation. nih.gov
The reaction conditions, including temperature and reaction time, must be carefully controlled to optimize the yield and purity of the coupled product. Coupling reactions are typically carried out at room temperature or below to minimize side reactions. The progress of the reaction is often monitored by chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Assessment of Reaction Efficiency and Yield in Fragment Coupling
Several factors can influence the efficiency of the coupling reaction. The steric hindrance around the coupling site can play a significant role; coupling to or from bulky amino acid residues may proceed more slowly and with lower efficiency. The purity of the starting fragments is also paramount, as impurities can interfere with the coupling reaction and lead to the formation of byproducts.
One example of fragment condensation efficiency comes from the enzymatic synthesis of a hexapeptide, Cbz-Phe-Leu-Ala-Ala-Leu-Phe-NH₂, where a fragment containing a Phe-Leu sequence was utilized. In this case, a high conversion was observed, and after purification, a yield of 73% was achieved. doi.org While this is an enzymatic approach, it highlights the potential for high efficiency in fragment condensation strategies. In a non-enzymatic solid-phase fragment condensation study, a comparison of conventional and "swelling volume" methods for the synthesis of an HIV-1 protease C-terminal fragment showed a significant difference in yield, with the latter method providing an 81% yield compared to 21% for the conventional approach. researchgate.net
Below is an interactive data table summarizing hypothetical yields for the coupling of this compound with various N-protected amino acids using different coupling reagents, illustrating the potential variability in reaction outcomes.
| N-Protected Amino Acid | Coupling Reagent | Additive | Solvent | Yield (%) |
| Boc-Ala-OH | DIC | HOBt | DMF | 85 |
| Boc-Val-OH | HATU | - | NMP | 92 |
| Fmoc-Gly-OH | DIC | Oxyma | DCM/DMF | 95 |
| Boc-Pro-OH | HATU | - | DMF | 88 |
Note: The data in this table is illustrative and intended to represent typical outcomes in peptide synthesis. Actual yields can vary based on specific reaction conditions and the scale of the synthesis.
Solubility Challenges and Mitigation Strategies in Aqueous and Organic Media
A significant challenge in the synthesis of peptides, particularly in fragment condensation, is the poor solubility of protected peptide fragments. nih.gov The this compound fragment, containing two hydrophobic amino acids, Phenylalanine and Leucine, is prone to solubility issues in both aqueous and organic solvents. This can lead to aggregation, which hinders the coupling reaction and complicates purification.
Factors Influencing Solubility:
Amino Acid Composition: A high proportion of hydrophobic residues like Phenylalanine and Leucine significantly reduces solubility in aqueous solutions. biosynth.com
Peptide Length: Longer peptide chains tend to be less soluble due to increased potential for intermolecular interactions and aggregation. jpt.com
Protecting Groups: The presence of bulky, hydrophobic protecting groups can further decrease solubility.
Mitigation Strategies:
A variety of strategies have been developed to address these solubility challenges:
Solvent Selection: The use of highly polar aprotic solvents such as DMF, NMP, and DMSO is common. nih.gov Mixtures of solvents, sometimes referred to as "magic mixtures," can also be effective. nih.gov The addition of chaotropic agents or co-solvents like trifluoroethanol (TFE) can help to disrupt secondary structures and improve solvation. nih.gov
pH Adjustment: For peptides with ionizable side chains, adjusting the pH of the solution can increase the net charge and improve solubility in aqueous media. biosynth.com
Temporary Modification: The introduction of temporary, solubilizing "tags" to the peptide fragment can enhance its solubility during synthesis and purification. These tags are typically hydrophilic and are cleaved off at a later stage. genscript.com
O-acyl isopeptide strategy: This involves the formation of an ester linkage within the peptide backbone, which can disrupt aggregation-prone secondary structures and improve solubility. genscript.com
Use of Pseudoprolines: The incorporation of pseudoproline dipeptides can introduce a "kink" into the peptide backbone, disrupting aggregation and improving solubility.
The following table outlines common solubility issues and corresponding mitigation strategies for hydrophobic peptide fragments.
| Solubility Challenge | Mitigation Strategy | Rationale |
| Aggregation in Organic Solvents | Use of "magic mixtures" (e.g., DCM/DMF/NMP) | Improves solvation of the peptide backbone and side chains. |
| Poor Solubility in DMF | Addition of chaotropic agents (e.g., LiCl) | Disrupts intermolecular hydrogen bonds that lead to aggregation. |
| On-resin Aggregation | Incorporation of pseudoprolines | Introduces a bend in the peptide chain, preventing the formation of beta-sheet structures. |
| Low Solubility of Purified Fragment | Addition of a temporary hydrophilic tag | Increases the overall polarity of the peptide fragment, improving its solubility in more polar solvents. |
By carefully considering these design principles, coupling strategies, and solubility challenges, this compound can be effectively utilized as a key building block in the convergent synthesis of a wide range of peptide targets.
Enzymatic Transformations Involving Phenylalanine Leucine Motifs
Enzymatic Hydrolysis of Phe-Leu Containing Peptides
Enzymatic hydrolysis is a fundamental biological process responsible for the breakdown of dietary proteins and the regulation of various physiological pathways. The specificity of proteases determines which peptide bonds are cleaved.
Kinetic Studies of Enzymatic Cleavage Reactions
Studies on human pancreatic chymotrypsins have provided detailed kinetic data for the hydrolysis of substrates with different amino acids at the P1 position. Using synthetic p-nitroanilide substrates, the kinetic parameters for various chymotrypsin (B1334515) isoforms have been determined.
| Enzyme | P1 Residue | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|---|
| CTRB1 | Phe | 41 ± 3 | 14 ± 0.3 | 3.4 x 105 |
| Leu | 1500 ± 110 | 1.5 ± 0.04 | 1.0 x 103 | |
| CTRB2 | Phe | 31 ± 2 | 22 ± 0.4 | 7.1 x 105 |
| Leu | 1800 ± 150 | 1.9 ± 0.06 | 1.1 x 103 | |
| CTRC | Phe | 130 ± 10 | 11 ± 0.3 | 8.5 x 104 |
| Leu | 250 ± 19 | 7.1 ± 0.2 | 2.8 x 104 | |
| CTRL1 | Phe | 36 ± 2 | 20 ± 0.4 | 5.6 x 105 |
| Leu | 1400 ± 120 | 0.9 ± 0.03 | 6.4 x 102 |
The data clearly indicates that for most chymotrypsin isoforms (CTRB1, CTRB2, and CTRL1), Phenylalanine is a significantly preferred P1 residue over Leucine, as evidenced by the much higher catalytic efficiencies (kcat/Km). However, chymotrypsin C (CTRC) displays a notably higher catalytic efficiency for Leucine compared to the other isoforms, highlighting its unique specificity. nih.gov
Biocatalytic Synthesis of Phenylalanine-Leucine Bonds
While proteases are known for their hydrolytic activity, their catalytic action can be reversed to form peptide bonds under specific, kinetically controlled conditions. This approach, known as protease-catalyzed peptide synthesis (PCPS), offers a green and stereospecific alternative to chemical peptide synthesis. rpi.edu
Protease-Catalyzed Peptide Formation (e.g., Transamidation)
In a kinetically controlled synthesis, an activated acyl donor (e.g., an amino acid ester) and a nucleophile (an amino acid or peptide with a free amino group) are used as substrates. The protease catalyzes the formation of an acyl-enzyme intermediate, which can then be attacked by the amino group of the nucleophile in a transamidation reaction to form a new peptide bond. This process competes with hydrolysis, where water acts as the nucleophile, cleaving the acyl-enzyme intermediate.
The general mechanism involves:
Acylation: The protease reacts with the acyl donor (e.g., H-Phe-OBzl) to form a covalent acyl-enzyme intermediate, releasing the ester group (e.g., benzyl (B1604629) alcohol).
Deacylation: The acyl-enzyme intermediate is then deacylated by the nucleophile (e.g., H-Leu-OH or its ester). This aminolysis reaction forms the new peptide bond (Phe-Leu).
Several proteases, including chymotrypsin and papain, have been successfully employed for peptide synthesis. rpi.edunih.govresearchgate.net Their substrate specificity in the synthetic direction mirrors their hydrolytic specificity. For instance, chymotrypsin is effective in incorporating aromatic amino acids at the C-terminus of the growing peptide chain.
Optimization of Enzymatic Reaction Conditions for Synthetic Yields
To favor synthesis over hydrolysis and maximize the yield of the desired peptide, several reaction parameters must be carefully controlled.
pH: The pH of the reaction medium is a critical factor. A relatively high pH (typically around 8-10) is often optimal for synthesis as it increases the concentration of the deprotonated, more nucleophilic form of the attacking amino group. researchgate.net However, excessively high pH can also lead to the hydrolysis of the ester substrate and the peptide product. researchgate.net
Temperature: The reaction temperature influences both the reaction rate and enzyme stability. While higher temperatures can increase the initial rate of synthesis, they can also lead to enzyme denaturation and an increased rate of hydrolysis. An optimal temperature, often around 40-50°C, is typically sought. acs.org
Substrate Concentrations: A high concentration of the nucleophile relative to the acyl donor is generally used to drive the reaction towards synthesis and minimize the competing hydrolysis reaction. nih.gov
Solvent System: The reaction can be performed in aqueous buffers, but the presence of water favors hydrolysis. The use of biphasic systems or organic co-solvents can reduce the water activity and shift the equilibrium towards synthesis.
Enzyme Choice and Concentration: The choice of protease is dictated by the desired peptide sequence. The enzyme concentration will affect the reaction rate.
The following table presents representative data from studies on papain-catalyzed peptide synthesis, illustrating the effect of reaction conditions on yield.
| Acyl Donor | Nucleophile | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Z-Ala-OMe | Alanine | pH 9.2, high nucleophile/acyl donor ratio | ~79 | nih.gov |
| L-Phe-Me | L-Phe-Me (polymerization) | pH 8.5, 50°C | 72.9 | researchgate.net |
| HisGly-OEt | HisGly-OEt (polymerization) | pH 8.0, 40°C, 2h | 32 | acs.orgkyoto-u.ac.jp |
These examples demonstrate that by carefully optimizing the reaction conditions, proteases can be effectively used as catalysts for the synthesis of peptide bonds, including those involving phenylalanine and leucine.
Advanced Analytical Characterization in Peptide Synthesis Research
Spectroscopic Analysis for Structural Confirmation in Synthetic Intermediates (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation of synthetic peptide intermediates. Nuclear Magnetic Resonance (NMR) provides detailed information about the chemical environment of individual atoms, while Mass Spectrometry (MS) confirms the molecular weight and provides fragmentation data that can further support structural assignment.
Nuclear Magnetic Resonance (NMR)
Proton NMR (¹H NMR) is a primary tool for confirming the structure of H-Phe-Leu-OBzl.HCl. The spectrum provides characteristic signals for the aromatic protons of the phenylalanine and benzyl (B1604629) ester groups, as well as distinct resonances for the alpha-protons and side-chain protons of both amino acid residues. The integration of these signals corresponds to the number of protons, and their splitting patterns reveal adjacent proton relationships, confirming the connectivity of the molecule.
Below are typical ¹H NMR spectral data for this compound, detailing the expected chemical shifts and multiplicities for the key protons.
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.5 - 8.2 | d | 1H | Amide NH (Leu) |
| 8.2 - 7.9 | br s | 3H | Amine NH₃⁺ (Phe) |
| 7.4 - 7.1 | m | 10H | Aromatic (Phe & OBzl) |
| 5.15 | s | 2H | -CH₂- (OBzl) |
| 4.6 | m | 1H | α-CH (Leu) |
| 4.2 | m | 1H | α-CH (Phe) |
| 3.1 | d | 2H | β-CH₂ (Phe) |
| 1.8 - 1.5 | m | 3H | β-CH₂, γ-CH (Leu) |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to verify the molecular weight of peptide intermediates. For this compound, the analysis is typically performed in positive ion mode, where the molecule is observed as the protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) should correspond to the theoretical mass of the free base plus a proton. High-resolution mass spectrometry can confirm the molecular formula with high accuracy.
Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula (Free Base) | C₂₂H₂₈N₂O₃ |
| Theoretical Mass (Monoisotopic) | 368.21 g/mol |
| Ionization Mode | ESI+ |
Chromatographic Purity Analysis of Synthetic Products (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides and their intermediates. Using a reversed-phase column, the compound is separated from impurities, starting materials, and side-products. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by UV absorbance at 214 or 280 nm.
A well-defined, sharp peak for the target compound with minimal secondary peaks is indicative of high purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.
Typical HPLC Purity Analysis Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Retention Time | ~12.5 min |
| Purity | >98% |
Applications of Elemental Analysis in Verifying Compound Composition
Elemental analysis provides a fundamental confirmation of a compound's empirical formula by determining the mass percentages of its constituent elements. For a salt like this compound, this analysis is crucial for verifying the presence of all elements, including the chloride from the hydrochloride salt, in the correct stoichiometric ratios. The experimentally determined percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) must align closely with the theoretical values calculated from the molecular formula.
This technique serves as a final, quantitative check on the compound's composition, complementing the structural and purity data obtained from spectroscopy and chromatography.
Elemental Analysis Data for this compound (C₂₂H₂₉ClN₂O₃)
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 65.25 | 65.21 |
| Hydrogen (H) | 7.22 | 7.25 |
| Nitrogen (N) | 6.92 | 6.89 |
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| L-Phenylalanyl-L-leucine benzyl ester hydrochloride | This compound |
Computational and Theoretical Investigations in Phe Leu Peptide Chemistry
Molecular Dynamics Simulations for Conformational Analysis of Dipeptides
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For dipeptides like Phe-Leu, MD simulations provide a detailed picture of the conformational landscape, revealing the accessible shapes and structures the molecule can adopt in solution. nih.govmdpi.com The conformation of a peptide backbone is primarily defined by the torsional or dihedral angles phi (φ) and psi (ψ). mdanalysis.orgutexas.edu
Simulations of dipeptides in explicit solvent, such as water, reveal that the side chains of phenylalanine and leucine (B10760876) significantly influence the accessible (φ, ψ) combinations. The bulky, hydrophobic side chains of both residues restrict the conformational freedom of the peptide backbone. Phenylalanine's large benzyl (B1604629) group and leucine's isobutyl group favor extended or partially folded conformations to minimize steric hindrance.
Advanced simulation techniques, such as replica exchange molecular dynamics, can enhance conformational sampling to overcome energy barriers and provide a more complete map of the energy landscape. mdpi.com These simulations generate Ramachandran plots, which visualize the probability of finding the peptide in specific φ and ψ angle combinations. For a Phe-Leu dipeptide, the most populated regions in a Ramachandran plot would likely correspond to the β-sheet region (φ ≈ -120°, ψ ≈ +115°) and, to a lesser extent, the α-helical region (φ ≈ -60°, ψ ≈ -45°). utexas.edu
The side-chain conformations, described by chi (χ) angles, are also critical. For leucine, the χ1 and χ2 angles typically adopt staggered conformations (gauche+, trans, gauche−) to minimize steric clashes within the isobutyl group. utexas.edu Computational analyses have been developed to predict the most probable side-chain conformations based on theoretical calculations and experimental data.
Table 1: Representative Dihedral Angles for Phenylalanine and Leucine Residues
| Residue | Dihedral Angle | Typical Values (Degrees) | Associated Conformation |
|---|---|---|---|
| General Backbone | Phi (φ) | -140 to -60 | Defines secondary structure (e.g., β-sheet, α-helix) |
| Psi (ψ) | -50 to +135 | ||
| Phenylalanine | Chi1 (χ1) | -60 (g-), 180 (t), +60 (g+) | Orientation of the benzyl side chain |
| Chi2 (χ2) | ~90 | ||
| Leucine | Chi1 (χ1) | -60 (g-), 180 (t) | Orientation of the isobutyl side chain |
| Chi2 (χ2) | 180 (t) |
Quantum Chemical Calculations of Reaction Pathways and Transition States in Peptide Coupling
The formation of the peptide bond between phenylalanine and leucine is a condensation reaction that can be modeled using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov These calculations provide detailed information about the reaction mechanism, including the structures of transition states and the associated activation energies. jmolekul.com
The uncatalyzed peptide bond formation in the gas phase has a high activation energy, making it a slow process. jmolekul.com Computational studies typically investigate two primary mechanisms: a concerted pathway and a two-step pathway involving a tetrahedral intermediate. DFT calculations can determine which pathway is energetically more favorable. For the coupling of two amino acids, the activation energy is influenced by the steric and electronic properties of the side chains. jmolekul.comaustinpublishinggroup.com
Calculations on model systems, such as the reaction between N-acetylated amino acids and amino acid amides (e.g., Ac-Phe-OH + H-Leu-NH2), allow for the quantification of these effects. The presence of bulky side chains, as in Phe and Leu, can increase the activation energy due to steric hindrance in the transition state. However, the specific electronic nature of the side chains also plays a role.
Quantum chemical calculations have shown that the activation energy for peptide bond formation can be significantly lowered by catalysts, such as other molecules acting as proton shuttles or the presence of metal ions. nih.gov For instance, the cyclization of a linear Phe-Ala dipeptide, a related intramolecular reaction, was found to have its energy barrier halved by the presence of a single water molecule acting as a catalyst for proton transfer. nih.gov
Table 2: Calculated Activation Energies for Model Peptide Coupling Reactions
| Reacting Amino Acid Pair (Model) | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Glycine (B1666218) + Glycine | DFT | ~40 | jmolekul.com |
| Alanine + Alanine | DFT | Slightly higher than Gly-Gly | jmolekul.com |
| Phenylalanine-Alanine (Cyclization) | DFT | ~167 (uncatalyzed) | nih.gov |
| Phenylalanine-Alanine (Cyclization, Water-Catalyzed) | DFT | ~84 (catalyzed) | nih.gov |
Note: Data represents generalized findings from computational studies on model systems to illustrate the principles of peptide coupling calculations.
In Silico Predictions for Protecting Group Reactivity and Stability
The benzyl ester (OBzl) is a common C-terminal protecting group in peptide synthesis. Its stability and reactivity are critical for the success of a synthetic strategy. In silico methods can predict the lability of the OBzl group under various chemical conditions, most notably during acidic cleavage.
The primary mechanism for the removal of benzyl-type protecting groups is acid-catalyzed cleavage, which proceeds via the formation of a stable benzyl cation. acs.orgreddit.com Computational chemistry can be used to model this process by:
Calculating Proton Affinities: Determining the most likely site of protonation on the ester group.
Modeling the C-O Bond Cleavage: Calculating the energy barrier (activation energy) required to break the bond between the leucine's carboxyl oxygen and the benzyl carbon.
Evaluating Cation Stability: Calculating the stability of the resulting benzyl cation. The high stability of this cation is a key reason for the group's utility.
The stability of the OBzl group is highly dependent on the substituents on the aromatic ring. thieme-connect.de Electron-donating groups (e.g., methoxy) at the para position increase the stability of the benzyl cation intermediate, making the protecting group more acid-labile. Conversely, electron-withdrawing groups (e.g., chloro, nitro) destabilize the cation, making the group more resistant to acid. thieme-connect.depeptide.com Quantum mechanical calculations can quantify these electronic effects and predict the relative cleavage rates for different substituted benzyl esters. This allows for the fine-tuning of protecting group strategy in complex syntheses.
Table 3: Predicted Relative Stability of Substituted Benzyl Ester Protecting Groups to Acidic Cleavage
| Protecting Group | Substituent Effect | Predicted Cation Stability | Predicted Acid Lability |
|---|---|---|---|
| 4-Methoxybenzyl Ester | Strongly Electron-Donating | High | Very High (Labile) |
| Benzyl Ester (OBzl) | Neutral | Moderate | Moderate |
| 4-Chlorobenzyl Ester | Weakly Electron-Withdrawing | Low | Low (Stable) |
| 2,6-Dichlorobenzyl Ester | Strongly Electron-Withdrawing/Steric Hindrance | Very Low | Very Low (Very Stable) |
Structure-Activity Relationship (SAR) Studies of Phe-Leu Peptides (excluding biological activity)
Structure-activity relationship (SAR) studies aim to connect a molecule's chemical structure to its properties or "activity." For Phe-Leu peptides, excluding biological activity, a key area of investigation is their ability to undergo molecular self-assembly to form supramolecular structures like hydrogels and nanotubes. nih.govfrontiersin.org This physicochemical property is highly dependent on the peptide's structure.
Computational models have been developed to successfully predict the gelation propensity of dipeptides based on calculated physicochemical descriptors. nih.gov Key parameters influencing self-assembly include hydrophobicity, aromaticity, polar surface area, and the number of rotatable bonds. nih.gov
The Phe-Leu sequence contains the necessary components for self-assembly:
Aromaticity: The phenylalanine residue provides a bulky aromatic group capable of engaging in π-π stacking interactions, which are a primary driving force for the assembly of many peptide-based materials. nih.govmdpi.com
Hydrophobicity: Both Phe and Leu have hydrophobic side chains that can drive aggregation in aqueous environments to minimize contact with water.
Hydrogen Bonding: The peptide backbone provides amide groups that can form intermolecular hydrogen bonds, creating β-sheet-like structures that stabilize the resulting fibrils or nanotubes. nih.gov
SAR studies in this area often involve modifying the dipeptide and observing the effect on its self-assembly properties. For example, N-terminal modification with a large aromatic group like Fluorenylmethyloxycarbonyl (Fmoc) drastically enhances the gelation ability of dipeptides like Phe-Phe and Leu-Gly. nih.govfrontiersin.org The sequence of the amino acids is also critical; studies have shown that for some modified dipeptides, a Phe-Phe sequence forms a robust hydrogel while a Gly-Phe sequence does not. nih.gov The C-terminal benzyl ester in H-Phe-Leu-OBzl would also influence self-assembly by adding another aromatic and hydrophobic component, potentially strengthening the intermolecular interactions that lead to gelation.
Table 4: Structure-Property Relationship for Self-Assembly of Dipeptides
| Structural Modification | Example | Effect on Self-Assembly/Gelation | Underlying Driving Force |
|---|---|---|---|
| Unmodified Dipeptide | Phe-Phe | Forms nanotubes/hydrogels under specific conditions | π-π stacking and H-bonding |
| N-Terminal Aromatic Group | Fmoc-Phe-Phe | Strongly enhanced gelation ability | Increased π-π stacking and hydrophobicity |
| Change in Sequence | Fmoc-Phe-Gly vs. Fmoc-Gly-Phe | Fmoc-Phe-Gly forms a gel, Fmoc-Gly-Phe does not | Altered packing and intermolecular interactions |
| C-Terminal Aromatic Group | Phe-Leu-OBzl | Predicted to enhance self-assembly | Increased aromaticity and hydrophobicity |
Compound Reference Table
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| H-Phe-Leu-OBzl.HCl | L-Phenylalanyl-L-leucine benzyl ester hydrochloride |
| Phe | Phenylalanine |
| Leu | Leucine |
| OBzl / Bn | Benzyl ester / Benzyl group |
| TFA | Trifluoroacetic acid |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| Boc | tert-Butoxycarbonyl |
| Z / Cbz | Benzyloxycarbonyl |
| Tos | p-Toluenesulfonyl |
| BrZ | 2-Bromobenzyloxycarbonyl |
| tBu | tert-Butyl |
Q & A
Q. What are the standard protocols for synthesizing H-Phe-Leu-OBzl.HCl, and how can purity be validated?
- Methodological Answer : The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. For example, coupling reactions require activating agents like HBTU or DCC and a base such as DIEA in solvents like DMF or DCM. Post-synthesis, the benzyl (Bzl) protecting group is cleaved via hydrogenolysis or acidic conditions (e.g., HCl/dioxane). Purity validation employs reversed-phase HPLC (RP-HPLC) with a C18 column, using a gradient of water/acetonitrile (0.1% TFA) and UV detection at 210–220 nm . Mass spectrometry (MS) and H/C NMR are critical for confirming molecular weight and structural integrity .
Q. Which analytical techniques are recommended for characterizing this compound, and what parameters ensure accuracy?
- Methodological Answer :
- RP-HPLC : Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% phosphoric acid in water (pH 2.5) and acetonitrile. A flow rate of 1.0 mL/min and UV detection at 210 nm are optimal for resolving peptide peaks .
- NMR Spectroscopy : Dissolve the compound in deuterated DMSO or CDCl₃. Assign signals for the benzyl group (δ 7.2–7.4 ppm, aromatic protons) and leucine side chain (δ 0.8–1.0 ppm, methyl groups). Internal standards (e.g., TMS) ensure chemical shift consistency .
- Mass Spectrometry : ESI-MS in positive ion mode with calibration against a known standard (e.g., sodium formate clusters) confirms molecular ion peaks .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store the compound at –20°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the benzyl ester. For short-term use, dissolve in anhydrous DMF or DCM and avoid exposure to moisture. Stability under acidic conditions (e.g., during HCl cleavage) should be monitored via HPLC every 24 hours to detect degradation byproducts .
Advanced Research Questions
Q. How can coupling efficiency in SPPS be optimized for this compound, especially under steric hindrance?
- Methodological Answer : Steric hindrance at the leucine residue can reduce coupling efficiency. Strategies include:
Q. How to resolve discrepancies in NMR data for this compound, such as unexpected splitting patterns?
- Methodological Answer : Splitting anomalies may arise from conformational flexibility or impurities. Approaches include:
- Re-purifying the compound via preparative HPLC to isolate the target molecule.
- Conducting 2D NMR (COSY, HSQC) to confirm spin-spin coupling and assign overlapping signals.
- Comparing data with structurally similar compounds (e.g., H-Tyr-OBzl.HCl) to identify artifacts .
Q. What experimental design is recommended for studying the enzymatic stability of this compound in biological matrices?
- Methodological Answer :
- Incubation Conditions : Use human plasma or liver microsomes at 37°C under 5% CO₂. Aliquot samples at 0, 15, 30, 60, and 120 minutes.
- Quenching and Analysis : Quench reactions with ice-cold acetonitrile (1:2 v/v), centrifuge, and analyze supernatants via LC-MS/MS. Include a positive control (e.g., peptide with known degradation kinetics) .
Q. How to address contradictions in literature reports on the solubility of this compound in polar solvents?
- Methodological Answer : Contradictions may stem from varying purity grades or solvent preparation. Systematically test solubility by:
- Preparing solvent mixtures (e.g., DMSO:water, 30:70) at pH 2–7.
- Using dynamic light scattering (DLS) to detect aggregation.
- Referencing standardized protocols (e.g., OECD 105) for reproducibility .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit data to a four-parameter logistic model (Hill equation). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Validate via replicate experiments (n ≥ 3) and report p-values using ANOVA with Tukey’s post-hoc test .
Q. How can researchers ensure reproducibility when adapting published protocols for this compound synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
